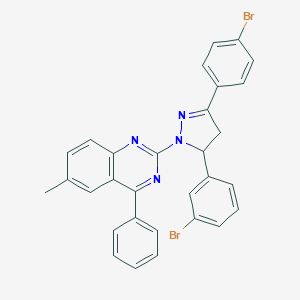
2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H22Br2N4 and its molecular weight is 598.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound, drawing from various studies and literature.
Chemical Structure and Properties
The compound features a quinazoline core with a pyrazole substituent, which is known to enhance biological activity through various mechanisms. The presence of bromine atoms on the phenyl rings may influence its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing pyrazole and quinazoline moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The compound's structure suggests it may interact with key signaling pathways involved in cancer progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 39.70 | Induction of apoptosis via caspase activation |
| Compound B | MDA-MB-231 | 0.26 | Inhibition of MAPK pathways |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented extensively. The compound's structure suggests potential activity against a range of pathogens due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anti-inflammatory Effects
Pyrazole derivatives have demonstrated anti-inflammatory effects by modulating the activity of inflammatory mediators. The specific compound may inhibit pathways that lead to the production of pro-inflammatory cytokines, thereby reducing inflammation.
The biological mechanisms underlying the activity of this compound can be attributed to several factors:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.
- Signal Transduction Modulation : The compound may interfere with signaling pathways, including MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.
- Caspase Activation : Induction of apoptosis through caspase activation is a critical mechanism observed in anticancer activity.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- A study demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
- Another research effort focused on the anti-inflammatory effects of pyrazole compounds in animal models, revealing a marked reduction in edema and inflammatory markers.
特性
IUPAC Name |
2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Br2N4/c1-19-10-15-26-25(16-19)29(21-6-3-2-4-7-21)34-30(33-26)36-28(22-8-5-9-24(32)17-22)18-27(35-36)20-11-13-23(31)14-12-20/h2-17,28H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHDIIUXGWJPJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC(=CC=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Br2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














